
(1-Methylcyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylcyclopentyl)benzene, also known as 1-methylcyclopentylbenzene, is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Methylcyclopentyl)benzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cycloalkylation Reactions: Another method involves the cycloalkylation of phenol with 1-methylcyclopentene in the presence of catalysts like KU-23 or aluminum phenolate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylcyclopentyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in typical EAS reactions such as nitration, sulfonation, halogenation, and alkylation.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Halogenation: Chlorine (Cl2) or bromine (Br2) with a Lewis acid catalyst like FeCl3
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed:
Nitration: Nitro-(1-Methylcyclopentyl)benzene
Halogenation: Chloro-(1-Methylcyclopentyl)benzene or Bromo-(1-Methylcyclopentyl)benzene
Oxidation: Carboxylic acids
Applications De Recherche Scientifique
(1-Methylcyclopentyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Methylcyclopentyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the methylcyclopentyl group, which enhances the reactivity of the benzene ring towards electrophiles . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a methylcyclopentyl group.
Ethylbenzene: Contains an ethyl group instead of a cycloalkyl group.
Toluene: Contains a methyl group instead of a cycloalkyl group.
Comparison: (1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to linear alkylbenzenes like ethylbenzene and toluene. The cyclopentyl ring can influence the compound’s reactivity and stability, making it distinct in its chemical behavior .
Propriétés
Numéro CAS |
42774-90-3 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
(1-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
LJVPGRVAQLFCHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
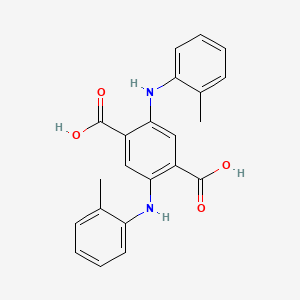
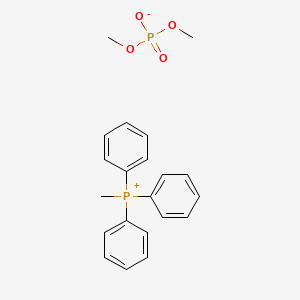
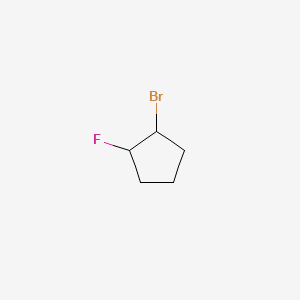
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
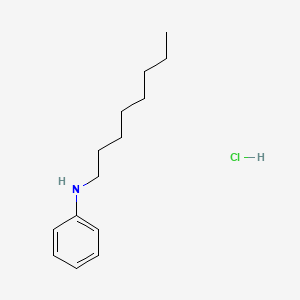
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
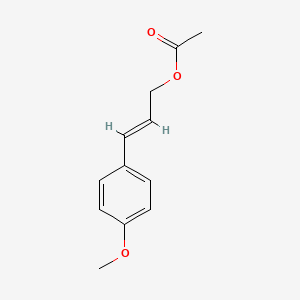
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
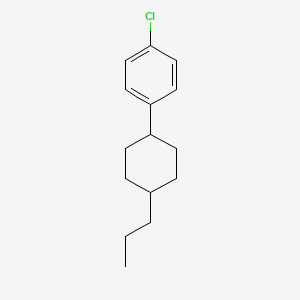
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
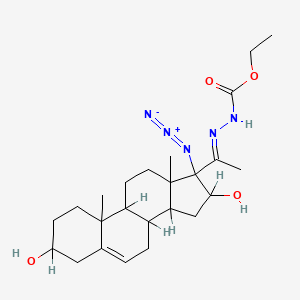
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
